

CH6953755: A Potent and Selective YES1 Kinase Inhibitor Targeting the Hippo Pathway

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). The proto-oncogene YES1, a member of the SRC family of tyrosine kinases, has been identified as a significant upstream activator of YAP, promoting tumorigenesis.[2][3] This technical guide provides a comprehensive overview of **CH6953755**, a potent and selective inhibitor of YES1 kinase. We will delve into its mechanism of action, its interaction with the Hippo pathway, and present detailed quantitative data and experimental protocols from preclinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the Hippo pathway in cancer.

Introduction to the Hippo Pathway and YES1

The Hippo pathway is a complex signaling network that plays a pivotal role in tissue homeostasis.[4][5] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[5] When the Hippo pathway is active, LATS1/2 kinases phosphorylate and inhibit the transcriptional co-activator YAP.[3] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP, preventing it from translocating to the nucleus and activating gene transcription.[3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation



of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][5]

YES1 is a non-receptor tyrosine kinase that has been identified as an upstream regulator of YAP.[2] YES1 can directly phosphorylate YAP, leading to its activation and nuclear translocation, thereby promoting cell growth in cancers with YES1 gene amplification.[2][3] This makes YES1 an attractive therapeutic target for cancers dependent on YAP signaling.

CH6953755: A Selective YES1 Kinase Inhibitor

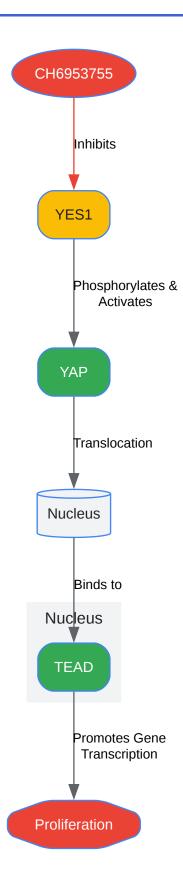
CH6953755 is an orally active and selective small molecule inhibitor of YES1 kinase.[6][7] It has been shown to exhibit potent antitumor activity in preclinical models of cancers with YES1 gene amplification.[2]

Mechanism of Action

CH6953755 exerts its antitumor effects by directly inhibiting the kinase activity of YES1. This inhibition prevents the autophosphorylation of YES1 at Tyrosine 426, a key step in its activation.[8] By inhibiting YES1, **CH6953755** effectively blocks the downstream signaling cascade that leads to YAP activation. Specifically, inhibition of YES1 by **CH6953755** has been shown to suppress the nuclear translocation of YAP and reduce the transcription of TEAD-dependent reporter genes.[2][8]

The proposed signaling pathway for the interaction of **CH6953755** with the Hippo pathway is depicted in the following diagram:





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Caption: Signaling pathway of CH6953755 interaction with the Hippo pathway.



Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of **CH6953755**.

Table 1: In Vitro Kinase Inhibitory Activity of CH6953755

Kinase	IC50 (nM)
YES1	1.8

Data compiled from MedChemExpress and other sources.[6][7]

Table 2: In Vitro Cellular Activity of CH6953755

Cell Line	Cancer Type	YES1 Amplification	Effect of CH6953755
KYSE70	Esophageal Cancer	Yes	Inhibition of cell growth
RERF-LC-AI	Lung Cancer	Yes	Suppression of TEAD luciferase reporter activity
KYSE70	Esophageal Cancer	Yes	Prevention of YES1 autophosphorylation (Tyr426)

Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]

Table 3: In Vivo Antitumor Activity of CH6953755 in a Xenograft Model



Animal Model	Tumor Type	Treatment	Outcome
Mice	KYSE70 Xenograft	CH6953755 (60 mg/kg/day, oral)	Significant tumor growth inhibition
Mice	KYSE70 Xenograft	CH6953755 (7.5-60 mg/kg, oral)	Dose-dependent suppression of phospho-Tyr426 YES1

Data from studies by Hamanaka N, et al. and MedChemExpress.[2][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of **CH6953755**.

Cell Viability Assay

This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the effect of **CH6953755** on the viability of cancer cell lines.

Materials:

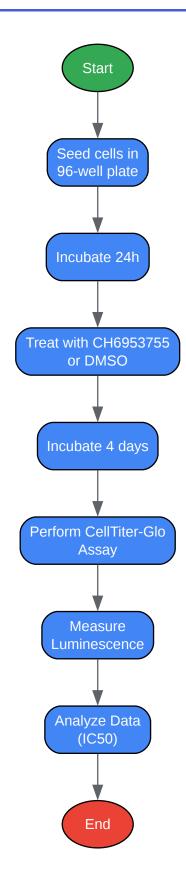
- Cancer cell lines (e.g., KYSE70)
- Complete cell culture medium
- CH6953755
- DMSO (vehicle control)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer



Procedure:

- Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of CH6953755 in complete culture medium.
 The final concentrations should range from 0.001 to 1 μM.[8] Add the diluted compound or DMSO vehicle control to the respective wells.
- Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[8]
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value.





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Caption: Experimental workflow for the cell viability assay.



Western Blot Analysis

Objective: To assess the effect of CH6953755 on the phosphorylation of YES1.

Materials:

- Cancer cell line (e.g., KYSE70)
- CH6953755
- DMSO
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-YES1 (Tyr426), anti-YES1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed KYSE70 cells and grow to 70-80% confluency. Treat the cells with various concentrations of CH6953755 (0.001-1 μM) or DMSO for 2 hours.[8]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

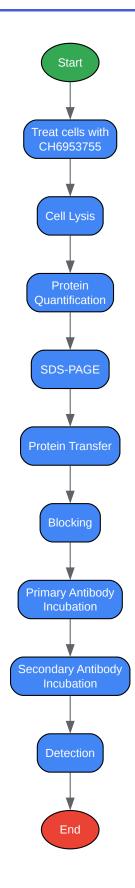






- SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.





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Caption: Experimental workflow for Western Blot analysis.



TEAD Luciferase Reporter Assay

Objective: To measure the effect of CH6953755 on TEAD transcriptional activity.

Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)
- TEAD luciferase reporter construct
- Transfection reagent
- CH6953755
- DMSO
- Luciferase assay system
- Luminometer

Procedure:

- Transfection: Co-transfect cells with the TEAD luciferase reporter construct and a Renilla luciferase control plasmid.
- Treatment: After 24 hours, treat the cells with various concentrations of **CH6953755** (0.1-3 μ M) or DMSO.[8]
- Incubation: Incubate for an additional 24-48 hours.
- Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dualluciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of CH6953755 in a mouse xenograft model.



Materials:

- Immunocompromised mice (e.g., nude mice)
- YES1-amplified cancer cells (e.g., KYSE70)
- Matrigel
- CH6953755
- Vehicle for oral administration

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of KYSE70 cells mixed with Matrigel into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer **CH6953755** (e.g., 60 mg/kg/day) or vehicle orally once daily.[8]
- Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).

Conclusion

CH6953755 is a promising, potent, and selective inhibitor of YES1 kinase with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action, involving the suppression of the pro-tumorigenic YES1-YAP axis of the Hippo pathway, provides a strong rationale for its further development as a targeted cancer therapeutic. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the potential of **CH6953755** and the broader field of Hippo pathway-targeted therapies.



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